molecular formula C7H5F3N2O B12965767 1-(3-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone

1-(3-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone

Cat. No.: B12965767
M. Wt: 190.12 g/mol
InChI Key: VIVOQZYWDYUYQS-UHFFFAOYSA-N
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Description

1-(3-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone is a fluorinated aromatic ketone featuring a pyridine ring substituted with an amino group at the 3-position and a trifluoroacetyl group at the 2-position. This structure combines electron-withdrawing (trifluoromethyl) and electron-donating (amino) groups, creating unique electronic and steric properties.

Properties

Molecular Formula

C7H5F3N2O

Molecular Weight

190.12 g/mol

IUPAC Name

1-(3-aminopyridin-2-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)5-4(11)2-1-3-12-5/h1-3H,11H2

InChI Key

VIVOQZYWDYUYQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopyridin-2-yl)-2,2,2-trifluoroethanone typically involves the reaction of 3-aminopyridine with a trifluoromethyl ketone. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopyridin-2-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction could produce aminopyridines.

Scientific Research Applications

1-(3-Aminopyridin-2-yl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(3-Aminopyridin-2-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers on the Pyridine Ring

  • 1-(5-Amino-pyridin-2-yl)-2,2,2-trifluoro-ethanone (CAS 1060804-34-3): This isomer differs in the amino group position (5- vs. 3- on the pyridine). The 5-amino derivative may exhibit altered reactivity in electrophilic substitution due to the amino group’s meta-directing effect, compared to the 3-amino isomer’s ortho/para-directing nature. This positional variance impacts regioselectivity in further functionalization reactions .
  • 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS 1356086-78-6): Substitution of the amino group with chlorine at the 6-position introduces a strong electron-withdrawing effect. The chloro derivative is less nucleophilic, reducing its utility in coupling reactions but enhancing stability under acidic conditions. It is widely used as a building block in agrochemicals .

Substituent Variations on Aromatic Rings

  • 1-(4-Bromo-3-fluoro-phenyl)-2,2,2-trifluoro-ethanone (CAS 886369-87-5): Replacing the pyridine ring with a benzene ring bearing bromo and fluoro substituents alters electronic properties. Such halogenated derivatives are intermediates in synthesizing fluorinated pharmaceuticals .
  • Ethanone, 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoro-, hydrochloride (CAS 173676-59-0): The hydrochloride salt form of a benzene-based analog highlights the role of amino groups in salt formation, improving solubility for pharmaceutical applications. The chlorine substituent enhances electrophilic aromatic substitution reactivity compared to the parent amino compound .

Heterocyclic and Complex Derivatives

  • 1-(3-Hydroxy-3-(pyridin-2-yl)azetidin-1-yl)-2,2,2-trifluoroethanone (CAS 1415562-33-2): Incorporation of an azetidine ring fused with pyridine introduces conformational rigidity. This structure may enhance binding affinity in drug targets, such as kinase inhibitors, due to restricted rotation and improved stereochemical control .
  • 1-(4,5-Dinitro-10-aza-tricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoro-ethanone: A complex tricyclic derivative demonstrates the versatility of trifluoroethanone in polycyclic systems. Such compounds are often explored as bioactive molecules or synthetic intermediates in high-energy materials .

Comparative Analysis Table

Compound Name Structural Features Key Properties/Applications Reference
1-(3-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone Pyridine with 3-NH₂ and 2-CF₃CO High reactivity for nucleophilic substitution; potential drug intermediate
1-(5-Amino-pyridin-2-yl)-2,2,2-trifluoro-ethanone Pyridine with 5-NH₂ and 2-CF₃CO Meta-directing amino group affects regioselectivity in synthesis
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone Pyridine with 6-Cl and 3-CF₃CO Stable under acidic conditions; agrochemical intermediate
1-(4-Bromo-3-fluoro-phenyl)-2,2,2-trifluoro-ethanone Benzene with Br, F, and CF₃CO Halogenated intermediate for fluorinated APIs
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoro-ethanone HCl Benzene with NH₂, Cl, and CF₃CO Improved solubility via salt formation; pharmaceutical use
1-(3-Hydroxy-3-(pyridin-2-yl)azetidin-1-yl)-trifluoroethanone Azetidine-pyridine hybrid Conformational rigidity for kinase inhibitors

Key Findings and Implications

  • Electronic Effects: The trifluoroacetyl group’s electron-withdrawing nature dominates reactivity, but substituent positions (e.g., amino vs. chloro) modulate electronic and steric interactions.
  • Pharmaceutical Relevance: Amino-substituted derivatives (e.g., 3- or 5-amino pyridines) are prioritized for drug synthesis due to their nucleophilic sites, while halogenated analogs favor stability and intermediate roles .
  • Structural Complexity : Hybrid systems (e.g., azetidine-pyridine) demonstrate the importance of ring strain and stereochemistry in bioactive molecule design .

Biological Activity

1-(3-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.

Chemical Structure and Properties

  • Molecular Formula : C7_7H5_5F3_3N2_2O
  • Molecular Weight : 190.12 g/mol
  • IUPAC Name : 1-(3-amino-pyridin-2-yl)-2,2,2-trifluoroethanone

The compound features a pyridine ring substituted with an amino group and a trifluoroethanone moiety, contributing to its unique chemical behavior and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported to be effective against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These values suggest that the compound could serve as a potential candidate for antibiotic development.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it inhibited the production of pro-inflammatory cytokines in macrophages:

  • Inhibition Rate : Up to 60% at concentrations of 50 µM.
    This activity positions it as a potential therapeutic agent for inflammatory diseases.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory pathways, such as COX and LOX.
  • Receptor Interaction : It may also interact with specific receptors on cell membranes, modulating cellular responses to inflammation and infection.

Case Studies

A notable study investigated the compound's effects on cancer cell lines. The results indicated:

  • Cytotoxicity : IC50_{50} values ranged from 20 to 30 µM across various cancer cell lines (e.g., HeLa and MCF-7), demonstrating significant anticancer potential.
  • Mechanistic Insights : Flow cytometry revealed that treatment with the compound induced apoptosis in treated cells.

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